N-isopropyl-2-(p-nitrophenoxy)ethylamine
Overview
Description
N-isopropyl-2-(p-nitrophenoxy)ethylamine: is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.262 g/mol . This compound is characterized by the presence of an isopropyl group, a nitrophenoxy group, and an ethylamine chain. It is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-(p-nitrophenoxy)ethylamine typically involves the reaction of 4-nitrophenol with 2-chloroethylamine in the presence of a base such as potassium carbonate . The reaction proceeds through a nucleophilic substitution mechanism, where the nitrophenol acts as a nucleophile attacking the electrophilic carbon in the chloroethylamine . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-(p-nitrophenoxy)ethylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like in the presence of a .
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as or in the presence of a base like .
Major Products Formed
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted ethylamine derivatives depending on the nucleophile used.
Scientific Research Applications
N-isopropyl-2-(p-nitrophenoxy)ethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical reagent in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-isopropyl-2-(p-nitrophenoxy)ethylamine involves its interaction with specific molecular targets. The nitrophenoxy group can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The ethylamine chain can form ionic bonds with negatively charged sites on proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Isopropylamine: A simpler amine with similar reactivity but lacking the nitrophenoxy group.
4-Nitrophenol: Shares the nitrophenoxy group but lacks the ethylamine chain.
2-Chloroethylamine: Contains the ethylamine chain but lacks the nitrophenoxy group.
Uniqueness
N-isopropyl-2-(p-nitrophenoxy)ethylamine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H16N2O3 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
N-[2-(4-nitrophenoxy)ethyl]propan-2-amine |
InChI |
InChI=1S/C11H16N2O3/c1-9(2)12-7-8-16-11-5-3-10(4-6-11)13(14)15/h3-6,9,12H,7-8H2,1-2H3 |
InChI Key |
FSFWIEYKZYDEAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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